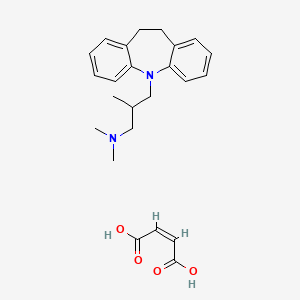
HUMAN MCP-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Human monocyte chemoattractant protein-1 is a chemokine that plays a crucial role in the immune system by recruiting monocytes, memory T cells, and dendritic cells to sites of inflammation produced by either tissue injury or infection . It is a 76-amino-acid peptide secreted by various cell types, including fibroblasts, endothelial cells, epithelial cells, monocytes, and tumor cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Human monocyte chemoattractant protein-1 is typically produced using recombinant DNA technology. The gene encoding the protein is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under conditions that promote the expression of the protein, which is subsequently purified using chromatographic techniques .
Industrial Production Methods: In industrial settings, large-scale production of human monocyte chemoattractant protein-1 involves the use of bioreactors to culture the host cells. The protein is harvested from the culture medium and purified through a series of filtration and chromatography steps to ensure high purity and activity .
Analyse Des Réactions Chimiques
Types of Reactions: Human monocyte chemoattractant protein-1 undergoes various post-translational modifications, including glycosylation and citrullination. These modifications can affect the protein’s stability and activity .
Common Reagents and Conditions:
Glycosylation: This modification involves the addition of carbohydrate groups to the protein and is typically carried out in the endoplasmic reticulum and Golgi apparatus of the host cells.
Citrullination: This process involves the conversion of arginine residues to citrulline by peptidylarginine deiminase enzymes.
Major Products Formed: The primary product formed from these reactions is the modified human monocyte chemoattractant protein-1, which may exhibit altered biological activity and stability .
Applications De Recherche Scientifique
Human monocyte chemoattractant protein-1 has numerous applications in scientific research:
Mécanisme D'action
Human monocyte chemoattractant protein-1 exerts its effects by binding to the chemokine receptor CCR2 on the surface of target cells. This binding triggers a cascade of intracellular signaling events that lead to the migration of monocytes and other immune cells to sites of inflammation . The protein also influences leukocyte behavior, including adhesion, polarization, effector molecule secretion, autophagy, killing, and survival .
Comparaison Avec Des Composés Similaires
Interleukin-8: Primarily attracts neutrophils.
Macrophage Inflammatory Protein-1 Alpha: Attracts monocytes, lymphocytes, and neutrophils.
Regulated on Activation, Normal T Cell Expressed and Secreted: Attracts T cells, eosinophils, and basophils.
Human monocyte chemoattractant protein-1 stands out due to its specific role in monocyte recruitment and its significant impact on various inflammatory conditions.
Propriétés
Numéro CAS |
126463-99-8 |
|---|---|
Formule moléculaire |
C12H16 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



